molecular formula C16H17NO3 B2965627 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid CAS No. 396123-28-7

3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid

Cat. No.: B2965627
CAS No.: 396123-28-7
M. Wt: 271.316
InChI Key: XFDINQMFYKEVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone and carboxylic acid groups into alcohols.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or binding to specific receptors .

Comparison with Similar Compounds

Similar compounds to 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid include other pyrrole derivatives, such as:

  • 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid
  • 3-(3-Acetyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid
  • 3-(3-Acetyl-2-methyl-1H-pyrrol-1-yl)propanoic acid

These compounds share structural similarities but differ in the position and nature of substituents on the pyrrole ring. The unique combination of acetyl, methyl, and phenyl groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

3-(3-acetyl-2-methyl-5-phenylpyrrol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-14(12(2)18)10-15(13-6-4-3-5-7-13)17(11)9-8-16(19)20/h3-7,10H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDINQMFYKEVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCC(=O)O)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.